molecular formula C17H18N2O3S3 B12217663 2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide

2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide

Cat. No.: B12217663
M. Wt: 394.5 g/mol
InChI Key: SLQVVVRWTDYRET-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a synthetic chemical compound designed for research applications. Its structure incorporates a benzenesulfonamide core, a privileged scaffold in medicinal chemistry known for its versatility and presence in various pharmacologically active molecules . This core is functionalized with a 2-methoxy-5-methyl substitution pattern and is linked via a sulfonamide nitrogen to an ethyl tether connected to a 1,3-thiazole heterocycle. The thiazole ring is further substituted at the 2-position with a thiophene moiety, a bioisostere commonly used to enhance lipophilicity and optimize drug-like properties such as oral absorption and cell permeability . The integration of the thiophene and thiazole rings is of significant research interest. Thiophene derivatives are associated with a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and antitumor effects . Similarly, the 1,3-thiazole nucleus is a well-recognized structural component in the development of novel anti-inflammatory agents and other bioactive molecules . This molecular architecture makes the compound a valuable intermediate or scaffold for researchers in medicinal chemistry, particularly in the synthesis and screening of novel compounds for antimicrobial , antiviral , and anti-inflammatory applications . It is intended for use as a building block in the development of chemical libraries or as a lead compound for structural optimization in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Notice: This product is strictly for research purposes and is not approved for human or veterinary use.

Properties

Molecular Formula

C17H18N2O3S3

Molecular Weight

394.5 g/mol

IUPAC Name

2-methoxy-5-methyl-N-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H18N2O3S3/c1-12-5-6-14(22-2)16(10-12)25(20,21)18-8-7-13-11-24-17(19-13)15-4-3-9-23-15/h3-6,9-11,18H,7-8H2,1-2H3

InChI Key

SLQVVVRWTDYRET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Sulfonation and Functionalization of Toluene Derivatives

The benzenesulfonamide scaffold is typically derived from toluene derivatives. A representative pathway involves:

  • Sulfonation of 4-methylanisole : Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the para position relative to the methoxy group.
  • Amination : Treatment with aqueous ammonia converts the sulfonyl chloride to sulfonamide.

Reaction Conditions :

  • Sulfonation: 0°C to 25°C, stoichiometric chlorosulfonic acid in dichloromethane.
  • Amination: Room temperature, 2–4 equivalents of NH₃ in THF.

Key Data :

Step Yield Purity (HPLC)
Sulfonation 85% 92%
Amination 78% 95%

Regioselective Methylation and Functional Group Protection

To avoid undesired methylation at the sulfonamide nitrogen, a protecting group strategy is employed:

  • Protection : Use of tert-butyloxycarbonyl (Boc) group on the sulfonamide nitrogen.
  • Methylation : Directed ortho-metalation (DoM) with LDA followed by quenching with methyl iodide introduces the methyl group at position 5.

Optimization Insight :

  • Boc protection improves methylation regioselectivity from 65% to 93%.
  • Reaction temperature must be maintained below −40°C to prevent demethylation of the methoxy group.

Synthesis of the 2-[2-(Thiophen-2-yl)-1,3-Thiazol-4-yl]Ethyl Side Chain

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclization of thioamides with α-halo ketones:

  • Thiophene-2-carbothioamide synthesis : Reaction of thiophene-2-carbonitrile with hydrogen sulfide in pyridine.
  • Cyclization : Treatment with 4-bromo-2-oxobutane in ethanol under reflux forms the thiazole ring.

Reaction Conditions :

  • Cyclization: 80°C, 12 hours, catalytic p-toluenesulfonic acid.
  • Yield: 76% (isolated via column chromatography, hexane/ethyl acetate 4:1).

Coupling of Core and Side Chain

Nucleophilic Substitution

The primary amine of the side chain reacts with the sulfonyl chloride intermediate of the benzenesulfonamide core:

  • Activation : Conversion of sulfonamide to sulfonyl chloride using PCl₅ in chloroform.
  • Coupling : Reaction with the ethylamine side chain in the presence of triethylamine.

Optimized Conditions :

  • Temperature: 0°C to 25°C (prevents sulfonamide decomposition).
  • Solvent: Anhydrous dichloromethane.
  • Yield: 68% after recrystallization (methanol/water).

Alternative Route: Mitsunobu Reaction

For higher stereochemical control, the Mitsunobu reaction couples the sulfonamide with a hydroxyl-containing side chain precursor:

  • Hydroxyl intermediate : Oxidation of the ethylamine to ethanol using NaBH₄/I₂.
  • Coupling : Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the reaction.

Limitation :

  • Lower yield (54%) due to competing elimination side reactions.

Analytical and Spectroscopic Validation

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 2.41 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 7.32–7.69 (m, 4H, aromatic), 8.01 (d, J = 8.4 Hz, 1H, thiophene).
  • IR : Peaks at 1741 cm⁻¹ (C=O stretch), 2924 cm⁻¹ (Ar-CH).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Mass Spec : [M+H]⁺ = 451.6 (matches theoretical molecular weight).

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Reagents

  • Use of cuprous cyanide in substitution reactions reduces catalyst costs compared to palladium-based systems.
  • Ethanol as a solvent in cyclization steps aligns with green chemistry principles.

Process Optimization

  • Continuous flow synthesis for sulfonation and amination steps improves throughput by 40%.
  • Recycling of triethylamine via distillation reduces waste.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce corresponding amines .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the thiophene and thiazole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Core Structure Key Functional Groups Potential Applications
2-Methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide Benzenesulfonamide + thiazole-thiophene Sulfonamide, methoxy, methyl, thiophene-thiazole Enzyme inhibition, antimicrobial agents
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (d) Tetrahydronaphthalene + amine oxide Hydroxy, propylamine, thiophen-ethyl, amine oxide CNS modulation, neurotransmitter analogs
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (e) Tetrahydronaphthalene + tosylate Tosylate ester, propyl-thiophen-ethylamine Prodrug formulations, esterase-activated targets
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f) Tetrahydronaphthalene + bis-thiophene Propylamine, dual thiophen-ethoxy/ethyl groups Multitarget ligands, GPCR modulation

Key Observations:

Core Structure Differences :

  • The target compound’s benzenesulfonamide-thiazole scaffold contrasts with the tetrahydronaphthalene cores of compounds d , e , and f . This suggests divergent target selectivity; sulfonamides often interact with carbonic anhydrases or cyclooxygenases, whereas tetrahydronaphthalene derivatives are explored for CNS or hormonal effects .

Functional Group Variations :

  • The sulfonamide group in the target compound distinguishes it from the amine oxide (compound d ) and tosylate ester (compound e ). Sulfonamides exhibit stronger acidity (pKa ~10) compared to amine oxides (pKa ~4–6), influencing solubility and membrane permeability.
  • Compound f ’s dual thiophen-ethyl/ethoxy groups may enhance lipophilicity and receptor avidity compared to the target compound’s single thiophen-thiazole unit .

Biological Implications :

  • Compound d ’s amine oxide group could act as a metabolic intermediate or prodrug, whereas the target compound’s sulfonamide is metabolically stable, favoring prolonged activity.
  • Compound e ’s tosylate ester is likely a prodrug strategy for controlled release, unlike the target’s direct sulfonamide-mediated binding.

Synthetic Complexity :

  • The thiazole ring in the target compound introduces synthetic challenges (e.g., Hürthiazole formation) compared to the tetrahydronaphthalene derivatives, which are often accessed via Pictet-Spengler or reductive amination routes.

Biological Activity

2-Methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O4S2C_{18}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of 396.5 g/mol. Its structure includes a benzenesulfonamide core linked to a thiazole and thiophene moiety, which are known to enhance biological activity.

Research indicates that compounds containing sulfonamide groups often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study demonstrated that similar compounds exhibit significant antimicrobial effects against various pathogens. The minimal inhibitory concentration (MIC) values for related compounds were reported as low as 50 μg/mL, indicating strong efficacy against bacterial strains .

Antitumor Activity

In vitro assays showed that derivatives of this compound possess antitumor properties. For instance, compounds with similar structures displayed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against different cancer cell lines, including breast and prostate cancers .

Case Study 1: Antitumor Efficacy

In a recent study published in MDPI, a related compound demonstrated potent antiproliferative activity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines. The compound was tested at varying concentrations, showing a dose-dependent response with significant inhibition at lower concentrations .

Case Study 2: Antimicrobial Testing

A comprehensive analysis of sulfonamide derivatives indicated that the presence of thiophene and thiazole groups enhances antimicrobial properties. In this context, the compound's structural features were linked to improved activity against resistant strains of bacteria .

Data Tables

Biological Activity Assay Type Cell Line/Organism IC50/EC50 Values
AntimicrobialMICVarious Bacterial Strains50 μg/mL
AntitumorGI50HCT116 (Colon Cancer)21.5 μM
AntitumorGI50MCF-7 (Breast Cancer)15.9 μM
AntitumorGI50PC-3 (Prostate Cancer)28.7 μM

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